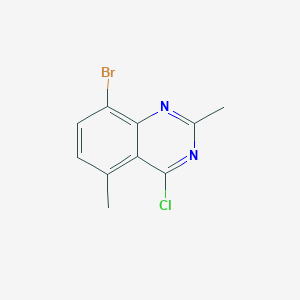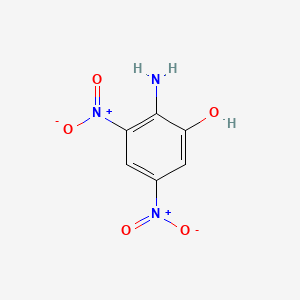
2-Amino-3,5-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dinitrophenol is an organic compound with the molecular formula C6H5N3O5 It is a derivative of phenol, characterized by the presence of two nitro groups (-NO2) and an amino group (-NH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dinitrophenol typically involves nitration and amination reactions One common method starts with phenol, which undergoes nitration to introduce nitro groups at the 3 and 5 positionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and ammonia or other amines for the amination step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Amino-3,5-dinitrophenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dinitrophenol involves its interaction with cellular components. The compound can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the proton gradient and affecting ATP synthesis. This leads to increased metabolic activity and heat production. The molecular targets include mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2-Amino-4-nitrophenol:
3,5-Dinitrophenol: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing
Uniqueness
2-Amino-3,5-dinitrophenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of amino and nitro groups allows for diverse chemical transformations and makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
23408-16-4 |
|---|---|
Molecular Formula |
C6H5N3O5 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
2-amino-3,5-dinitrophenol |
InChI |
InChI=1S/C6H5N3O5/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10/h1-2,10H,7H2 |
InChI Key |
QDKMCPXBRNXVCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



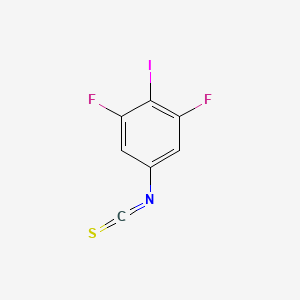

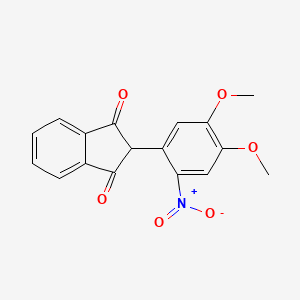
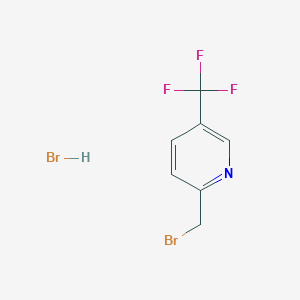
![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
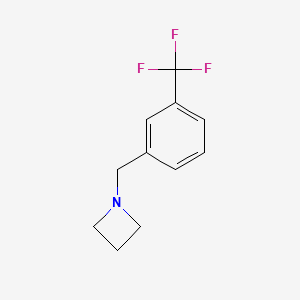
![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

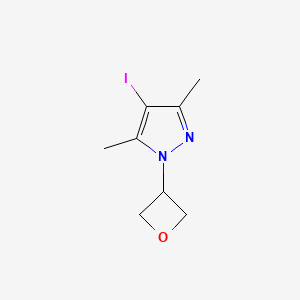
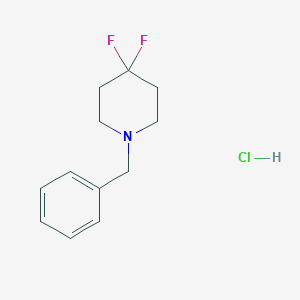

![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)
